

# BG11 Medium: A Technical Guide for the Cultivation of Cyanobacteria

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## Compound of Interest

Compound Name: BG11

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This technical guide provides an in-depth overview of the **BG11** medium, a widely used formulation for the cultivation of cyanobacteria. This document outlines the medium's composition, provides detailed protocols for its preparation and the cultivation of cyanobacteria, and discusses the roles of its various components.

## Introduction to BG11 Medium

**BG11** medium is a defined, freshwater medium developed to support the growth of a broad range of cyanobacteria, also known as blue-green algae.[1] Its formulation provides the essential macro- and micronutrients required for the photoautotrophic growth of these organisms.[1] The medium's composition can be modified to suit the specific requirements of different cyanobacterial species or to optimize for the production of desired compounds.[2]

## Composition of BG11 Medium

The preparation of **BG11** medium typically involves the creation of several stock solutions that are later combined to achieve the final desired concentrations. This approach prevents the precipitation of salts and allows for easier and more accurate preparation of the final medium. The following tables detail the composition of the stock solutions and the final medium.

### Table 1: Stock Solutions for BG11 Medium

Stock Solution	Component	Concentration (g/L)
Macronutrients		
Stock 1	Sodium Nitrate ( $\text{NaNO}_3$ )	150
Stock 2	Dipotassium Phosphate ( $\text{K}_2\text{HPO}_4$ )	3.14
Stock 3	Magnesium Sulfate Heptahydrate ( $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ )	7.5
Stock 4	Calcium Chloride Dihydrate ( $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ )	3.6
Chelating and Trace Metal Solutions		
Stock 5 (Iron/Citrate)	Ferric Ammonium Citrate	0.6
Citric Acid	0.6	
Disodium Magnesium EDTA	0.1	
Stock 6 (Trace Metals - A5)	Boric Acid ( $\text{H}_3\text{BO}_3$ )	2.86
Manganese (II) Chloride Tetrahydrate ( $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$ )	1.81	
Zinc Sulfate Heptahydrate ( $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$ )	0.222	
Sodium Molybdate Dihydrate ( $\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$ )	0.39	
Copper (II) Sulfate Pentahydrate ( $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ )	0.079	
Cobalt (II) Nitrate Hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )	0.0494	
Carbonate Source		
Stock 7	Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )	20

Note: Some protocols may use slightly different concentrations or combine components into different stock solutions.<sup>[3][4][5][6][7]</sup> It is crucial to follow a consistent protocol for reproducible results.

## Table 2: Final Composition of BG11 Medium (per 1 Liter)

Component	Amount of Stock Solution per Liter	Final Concentration (g/L)	Molar Concentration (in Final Medium)
Sodium Nitrate (NaNO <sub>3</sub> )	10 mL of Stock 1	1.5	$1.76 \times 10^{-2}$ M
Dipotassium Phosphate (K <sub>2</sub> HPO <sub>4</sub> )	10 mL of Stock 2	0.0314	$1.80 \times 10^{-4}$ M
Magnesium Sulfate Heptahydrate (MgSO <sub>4</sub> ·7H <sub>2</sub> O)	10 mL of Stock 3	0.075	$3.04 \times 10^{-4}$ M
Calcium Chloride Dihydrate (CaCl <sub>2</sub> ·2H <sub>2</sub> O)	10 mL of Stock 4	0.036	$2.45 \times 10^{-4}$ M
Ferric Ammonium Citrate	1 mL of Stock 5	0.0006	$\sim 3 \times 10^{-5}$ M
Citric Acid	1 mL of Stock 5	0.0006	$3.12 \times 10^{-5}$ M
Disodium Magnesium EDTA	1 mL of Stock 5	0.0001	$2.7 \times 10^{-7}$ M
Boric Acid (H <sub>3</sub> BO <sub>3</sub> )	1 mL of Stock 6	0.00286	$4.63 \times 10^{-5}$ M
Manganese (II) Chloride Tetrahydrate (MnCl <sub>2</sub> ·4H <sub>2</sub> O)	1 mL of Stock 6	0.00181	$9.15 \times 10^{-6}$ M
Zinc Sulfate Heptahydrate (ZnSO <sub>4</sub> ·7H <sub>2</sub> O)	1 mL of Stock 6	0.000222	$7.72 \times 10^{-7}$ M
Sodium Molybdate Dihydrate (Na <sub>2</sub> MoO <sub>4</sub> ·2H <sub>2</sub> O)	1 mL of Stock 6	0.00039	$1.61 \times 10^{-6}$ M
Copper (II) Sulfate Pentahydrate (CuSO <sub>4</sub> ·5H <sub>2</sub> O)	1 mL of Stock 6	0.000079	$3.16 \times 10^{-7}$ M

Cobalt (II) Nitrate Hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )	1 mL of Stock 6	0.0000494	$1.70 \times 10^{-7} \text{ M}$
Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ )	1 mL of Stock 7	0.02	$1.89 \times 10^{-4} \text{ M}$

## Role of Key Components

Each component of the **BG11** medium plays a vital role in the growth and metabolism of cyanobacteria:

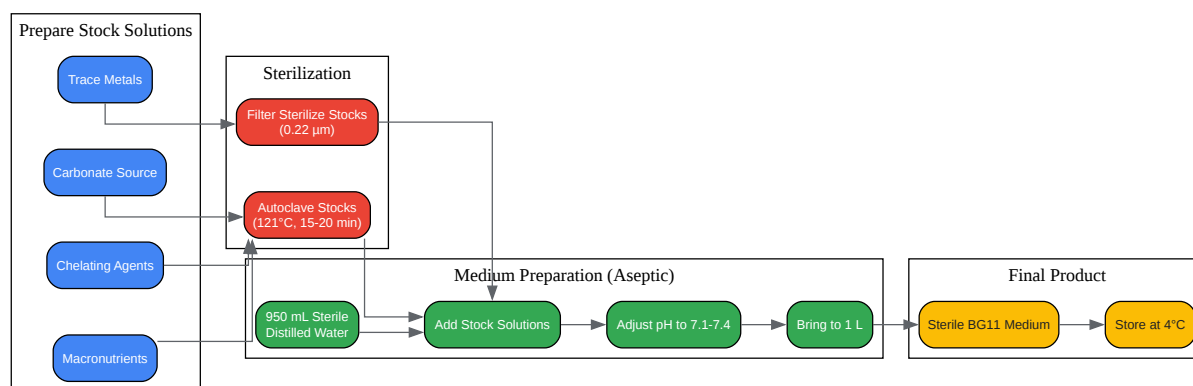
- Sodium Nitrate ( $\text{NaNO}_3$ ): The primary source of nitrogen, essential for the synthesis of amino acids, proteins, and nucleic acids. For nitrogen-fixing cyanobacteria,  $\text{NaNO}_3$  can be omitted to encourage heterocyst formation.[\[8\]](#)
- Dipotassium Phosphate ( $\text{K}_2\text{HPO}_4$ ): Provides phosphate, a crucial component of ATP, nucleic acids, and phospholipids. It also acts as a buffer to maintain the pH of the medium.
- Magnesium Sulfate ( $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ ): A source of magnesium, which is the central atom of the chlorophyll molecule and an essential cofactor for many enzymes.
- Calcium Chloride ( $\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$ ): Supplies calcium, which is important for cell wall structure and signaling pathways.
- Ferric Ammonium Citrate and Citric Acid: Provide a chelated form of iron, which is essential for photosynthesis and respiration. Citric acid acts as a chelating agent, keeping the iron soluble and available to the cells.
- EDTA (Ethylenediaminetetraacetic acid): A strong chelating agent that binds to metal ions, preventing them from precipitating and making them available for uptake by the cyanobacteria.
- Trace Metals: This solution provides a variety of essential micronutrients that act as cofactors for various enzymes involved in metabolic pathways. These include boron, manganese, zinc, molybdenum, copper, and cobalt.

- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ): Serves as a source of inorganic carbon and helps to buffer the medium, maintaining a stable pH.

## Experimental Protocols

### Preparation of BG11 Medium (1 Liter)

- Prepare Stock Solutions: Prepare each of the stock solutions listed in Table 1 by dissolving the respective chemical in distilled water and bringing the final volume to 1 liter. Sterilize each stock solution by autoclaving at  $121^\circ\text{C}$  for 15-20 minutes or by filter sterilization (0.22  $\mu\text{m}$  filter).<sup>[3][5]</sup> Store the stock solutions at  $4^\circ\text{C}$ .
- Combine Components: In a sterile 1-liter flask or bottle, add approximately 950 mL of sterile distilled water.
- Add Stock Solutions: Aseptically add the required volume of each sterile stock solution to the distilled water as specified in Table 2. It is crucial to add the stock solutions in the correct order and to ensure each component is fully dissolved before adding the next to prevent precipitation.<sup>[9]</sup>
- Adjust pH: Check the pH of the final medium and, if necessary, adjust it to 7.1-7.4 using sterile 1M HCl or 1M NaOH.<sup>[1][4]</sup>
- Final Volume: Bring the final volume to 1 liter with sterile distilled water.
- Storage: Store the prepared **BG11** medium at  $4^\circ\text{C}$  in the dark.



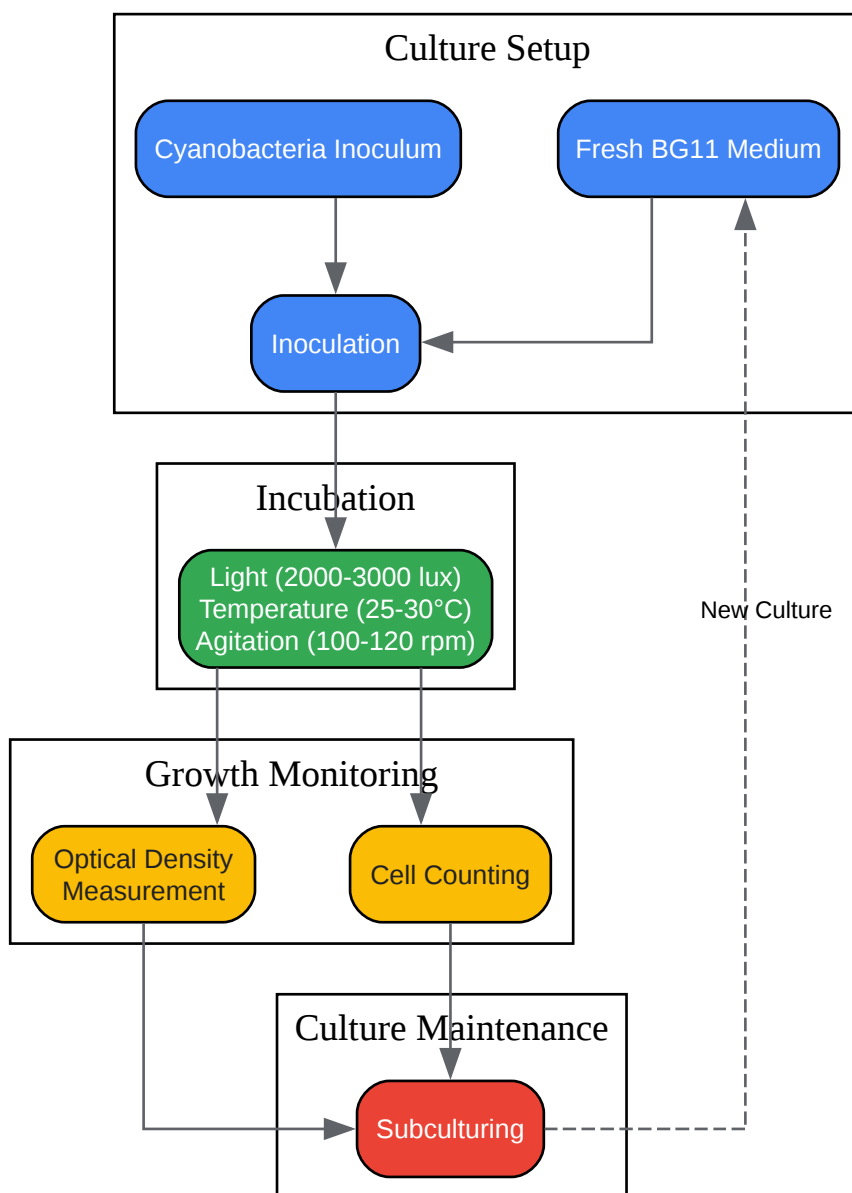
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Caption: Workflow for the preparation of **BG11** medium.

## Cultivation of Cyanobacteria

- Inoculation: In a sterile culture flask containing fresh **BG11** medium, inoculate with a small volume of a healthy, actively growing cyanobacterial culture. The inoculum volume should typically be 1-10% of the final culture volume.
- Incubation Conditions:
  - Light: Provide a continuous light source with an intensity of 2,000 to 3,000 lux.<sup>[1]</sup> A 16:8 hour light:dark cycle can also be used.
  - Temperature: Maintain the culture at a constant temperature, typically between 25-30°C.<sup>[1]</sup>

- Agitation: For liquid cultures, provide gentle agitation by shaking (e.g., 100-120 rpm) or bubbling with filtered air to ensure uniform distribution of cells, light, and nutrients, and to facilitate gas exchange.
- Monitoring Growth: Monitor the growth of the culture by measuring the optical density (OD) at a specific wavelength (e.g., 730 nm or 750 nm) using a spectrophotometer, or by cell counting using a hemocytometer.
- Subculturing: When the culture reaches the late exponential or early stationary phase, subculture it into fresh **BG11** medium to maintain a healthy and actively growing stock.





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Caption: Experimental workflow for cyanobacteria cultivation.

## Modifications to BG11 Medium

The standard **BG11** formulation can be modified for various purposes:

- **BG11-N** (Nitrogen-free): For the cultivation of nitrogen-fixing cyanobacteria, sodium nitrate is omitted from the medium. This induces the formation of heterocysts, specialized cells for nitrogen fixation.[8]
- **BG11** with Vitamins: While the original **BG11** recipe does not include vitamins, some cyanobacteria and many eukaryotic algae may require them for growth.[4] Common additions include Vitamin B12.[1]
- Solid **BG11** Medium: For plating and isolation of single colonies, agar (typically 1-1.5%) can be added to the liquid **BG11** medium.[3] It is recommended to autoclave the agar and the medium separately and then mix them before pouring the plates to avoid the formation of toxic compounds.[10]
- Adjusting Nutrient Concentrations: The concentrations of nitrate and phosphate are notably high in **BG11**. [4] For oligotrophic species, reducing the nutrient concentrations may be beneficial.[10]

## Conclusion

**BG11** medium is a versatile and widely used medium for the cultivation of a diverse range of cyanobacteria. Its well-defined composition and the flexibility for modification make it an invaluable tool for researchers in various fields, including phycology, biotechnology, and drug development. Adherence to standardized protocols for its preparation and for the cultivation of cyanobacteria is essential for achieving reproducible and reliable experimental results.

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